molecular formula C10H11NO4 B13161119 Methyl 2-(6-amino-1,3-benzodioxol-5-yl)acetate

Methyl 2-(6-amino-1,3-benzodioxol-5-yl)acetate

Cat. No.: B13161119
M. Wt: 209.20 g/mol
InChI Key: JPINSPDUWLHKEJ-UHFFFAOYSA-N
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Description

Methyl 2-(6-amino-1,3-benzodioxol-5-yl)acetate is an organic compound that belongs to the benzodioxole family. This compound is characterized by the presence of an amino group and a methoxycarbonyl group attached to a benzodioxole ring. Benzodioxole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-amino-1,3-benzodioxol-5-yl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-amino-1,3-benzodioxol-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Mechanism of Action

The mechanism of action of methyl 2-(6-amino-1,3-benzodioxol-5-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The benzodioxole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can lead to inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(6-amino-1,3-benzodioxol-5-yl)acetate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. The amino group allows for the formation of hydrogen bonds and participation in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 2-(6-amino-1,3-benzodioxol-5-yl)acetate

InChI

InChI=1S/C10H11NO4/c1-13-10(12)3-6-2-8-9(4-7(6)11)15-5-14-8/h2,4H,3,5,11H2,1H3

InChI Key

JPINSPDUWLHKEJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1N)OCO2

Origin of Product

United States

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